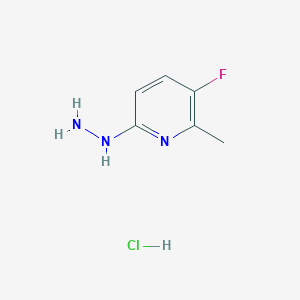
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride is an organic compound that is typically a white to light yellow solid. It possesses unique physical and chemical properties, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
The synthesis of 3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride involves several steps. One common method starts with the fluorination of 2-methylpyridine, followed by the introduction of a hydrazine group at the 6-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Aplicaciones Científicas De Investigación
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biological pathways.
Medicine: This compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biological molecules, affecting their function. This interaction can inhibit enzymes or alter signaling pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride can be compared with other similar compounds, such as:
3-Fluoro-2-methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-2-methylpyridine: Does not have the fluorine atom, which can affect its reactivity and biological activity.
3-Fluoro-6-hydrazinylpyridine: Similar structure but without the methyl group, which can influence its physical and chemical properties.
This compound’s unique combination of a fluorine atom, hydrazine group, and methyl group distinguishes it from these similar compounds, providing it with distinct reactivity and applications.
Propiedades
Fórmula molecular |
C6H9ClFN3 |
|---|---|
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
(5-fluoro-6-methylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4-5(7)2-3-6(9-4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
Clave InChI |
ILXPSXBXZPJVGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


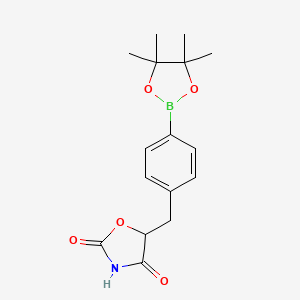

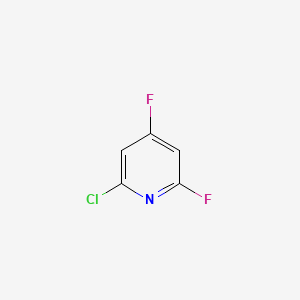

![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)



![Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B11774576.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)
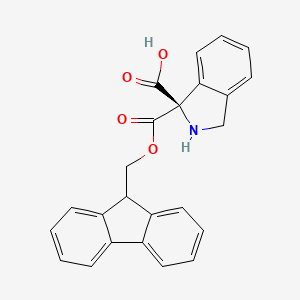
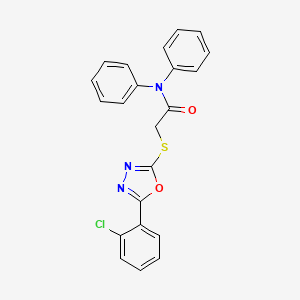
![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)

